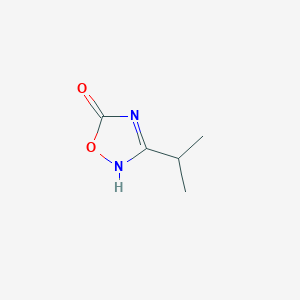

3-propan-2-yl-2H-1,2,4-oxadiazol-5-one

Description

Properties

IUPAC Name |

3-propan-2-yl-2H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(2)4-6-5(8)9-7-4/h3H,1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHWTKGAZGNGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=O)ON1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=O)ON1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazolide Formation and Reaction Mechanism

The synthesis of 1,2,4-oxadiazoles often begins with the activation of carboxylic acids into imidazolides. As demonstrated in a patent by [WO2012122338A1], benzoic acid derivatives react with carbonyldiimidazole (CDI) in acetonitrile (ACN) to form imidazolide intermediates. This step facilitates nucleophilic attack by imidoximes, which contain the propan-2-yl substituent. For instance, the reaction of 5-chloro-6-isopropoxypyridine-3-carboxylic acid with CDI generates an imidazolide, which subsequently reacts with an imidoxime derivative under catalysis by trimethylsilyl triflate (TMSOTf).

The cyclocondensation proceeds at 70°C for approximately 2 hours, monitored via HPLC to ensure completion (<0.5% starting material). The resulting 1,2,4-oxadiazole core is isolated through vacuum concentration and pH-adjusted crystallization, yielding 3-propan-2-yl-2H-1,2,4-oxadiazol-5-one with purities exceeding 95%.

Table 1: Representative Reaction Conditions for Imidazolide-Based Synthesis

| Reagent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| CDI | ACN | TMSOTf | 70°C | 95–99 |

| Benzoic acid derivative | THF | DBU | 60°C | 80–90 |

Hydrazide Cyclization with Carbon Dioxide

Carbon Dioxide-Mediated Cyclization

While primarily reported for 1,3,4-oxadiazoles, carbon dioxide (CO₂) has been explored as a cyclizing agent for 1,2,4-oxadiazol-5-ones. Hydrazide precursors, such as propan-2-yl hydrazine derivatives, react with CO₂ under basic conditions (e.g., potassium carbonate in ethanol). This method, termed the "carbon dioxide route" (CDR), generates the oxadiazolone ring through a two-step process:

-

Hydrazide Formation : Acid chlorides react with hydrazine hydrate to yield substituted hydrazides.

-

CO₂ Cyclization : Hydrazides undergo cyclization with CO₂ at 60–80°C, forming the 1,2,4-oxadiazol-5-one scaffold.

Although this approach achieves yields of 85–90%, its applicability to 1,2,4-oxadiazoles requires further optimization, as most literature focuses on 1,3,4 isomers.

Alternative Synthetic Routes and Modifications

Direct Cyclization of Amidoximes

Amidoximes, such as propan-2-yl amidoxime, serve as precursors for 1,2,4-oxadiazoles. Reaction with activated carboxylic acid derivatives (e.g., acyl chlorides) in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) induces cyclization. For example, heating propan-2-yl amidoxime with benzoyl chloride in POCl₃ at 100°C for 6 hours yields the target compound, albeit with moderate yields (70–75%).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and yields. A reported method involves irradiating a mixture of hydrazide, clay, and benzoic acid derivatives at 60% power for 15 minutes. This approach reduces reaction times from hours to minutes and improves yields to 80–85%.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Imidazolide cyclization | Benzoic acid derivative | 70°C, TMSOTf | 95–99 | >99 |

| CO₂ cyclization | Hydrazide | 60°C, K₂CO₃ | 85–90 | 95 |

| Microwave irradiation | Hydrazide, clay | 150 W, 15 min | 80–85 | 97 |

Structural Validation and Analytical Data

Spectroscopic Characterization

Synthesized 3-propan-2-yl-2H-1,2,4-oxadiazol-5-one is validated using:

Chemical Reactions Analysis

Types of Reactions

3-propan-2-yl-2H-1,2,4-oxadiazol-5-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May produce oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Can yield reduced forms with fewer oxygen atoms or more hydrogen atoms.

Substitution: Results in compounds with different functional groups replacing the original ones.

Scientific Research Applications

Anticancer Applications

1. Antitumor Activity

Recent studies have highlighted the potential of 3-propan-2-yl-2H-1,2,4-oxadiazol-5-one derivatives as promising anticancer agents. For instance, derivatives have been synthesized and evaluated against various cancer cell lines. Notably, some compounds demonstrated significant potency with IC50 values in the low micromolar range against multiple cancer types, including breast and colon cancers .

Case Study: Synthesis and Evaluation

A study by Maftei et al. showcased the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which exhibited moderate activity against a panel of 11 cancer cell lines with an average IC50 value of approximately 92.4 µM. Further modifications led to derivatives with improved antitumor activity, particularly against ovarian and renal cancer cell lines .

2. Mechanisms of Action

The mechanisms by which these oxadiazole derivatives exert their anticancer effects include induction of apoptosis and inhibition of cell proliferation. For example, certain compounds were found to arrest the cell cycle at the G1 phase and increase caspase activity in cancer cells .

Antimicrobial Applications

1. Antibacterial Activity

Oxadiazole derivatives have also shown promising antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus. Studies indicate that certain derivatives possess higher efficacy than standard antibiotics like chloramphenicol .

Case Study: Antimicrobial Efficacy

In a comparative study, synthesized oxadiazole compounds displayed effective inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 4 to 256 µg/mL . This suggests potential applications in treating infections caused by multidrug-resistant organisms.

Anti-inflammatory Applications

1. Inhibition of Inflammatory Pathways

Research indicates that some oxadiazole derivatives can modulate inflammatory responses by inhibiting key enzymes involved in inflammatory pathways. This property opens avenues for developing new anti-inflammatory drugs derived from oxadiazole structures.

Comparative Data Table

| Application | Activity | IC50 Values (µM) | Target Cell Lines |

|---|---|---|---|

| Anticancer | Induction of apoptosis | 0.11 - 92.4 | Various (e.g., MCF-7, HCT-116) |

| Antimicrobial | Inhibition of bacterial growth | 4 - 256 | S. aureus, E. coli |

| Anti-inflammatory | Modulation of inflammatory responses | Not specified | Not specified |

Mechanism of Action

The mechanism of action of 3-propan-2-yl-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure or function. This can lead to changes in cellular processes, enzyme activity, or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Aromatic vs. Aliphatic Substituents

- 3-Phenyl-1,2,4-oxadiazol-5-one: The phenyl group enhances π-π stacking interactions but increases molecular rigidity. In retinoid analogs, phenyl-substituted derivatives exhibit RAR-β/γ selectivity with EC₅₀ values as low as 26 nM, comparable to tazarotene .

- However, this substitution may compromise metabolic stability compared to the isopropyl group .

Isopropyl vs. Carboxylic Acid Bioisosteres

- In ChemR23 inhibitors, replacing a tetrazole group (acidic bioisostere) with 1,2,4-oxadiazol-5-one improved oral bioavailability in cynomolgus monkeys while maintaining inhibitory activity against chemerin-induced chemotaxis .

- Compared to carboxylic acid retinoids (e.g., Am580), oxadiazol-5-one derivatives show distinct selectivity profiles, favoring RAR-β/γ over RAR-α, likely due to altered hydrogen-bonding patterns .

Isomeric Variations: 1,2,4- vs. 1,3,4-Oxadiazol-5-one

- 1,3,4-Oxadiazol-5-one Derivatives : These isomers, such as compounds 19 and 20 in sEH inhibitors, demonstrate IC₅₀ values of 42–56 nM, highlighting their potency. The 1,3,4-regioisomer’s nitrogen positioning may enhance interactions with catalytic residues in enzymes like soluble epoxide hydrolase .

- 1,2,4-Oxadiazol-5-one: The isopropyl-substituted variant is less explored in sEH inhibition but shows promise in retinoid and chemokine receptor modulation due to its balanced lipophilicity and hydrogen-bonding capacity .

Physicochemical and Structural Properties

Key Research Findings

- Retinoid Activity: Isopropyl-substituted oxadiazol-5-one derivatives exhibit nanomolar potency on RAR-β (EC₅₀ = 26 nM) with improved selectivity over carboxylic acid analogs .

- sEH Inhibition : While 1,3,4-oxadiazol-5-one derivatives dominate sEH inhibition (IC₅₀ = 42 nM), 1,2,4-oxadiazol-5-one variants are underexplored but structurally versatile for optimization .

- Antimicrobial Potential: Marine sponge-derived 1,2,4-oxadiazol-5-one compounds show antibacterial activity, though nitro-substituted analogs may offer broader spectra .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-propan-2-yl-2H-1,2,4-oxadiazol-5-one, and how can reaction efficiency be optimized?

- Methodology : Synthesis of oxadiazolone derivatives often involves cyclization reactions. For example, refluxing precursors in ethanol with catalysts (e.g., acid/base) under controlled conditions can yield the target compound. Optimization may include varying solvent polarity, temperature, and stoichiometry of reagents. Characterization via NMR and mass spectrometry is critical to confirm product integrity .

- Key Considerations : Monitor reaction intermediates using TLC or HPLC. Purification via recrystallization (e.g., DMF/ethanol mixtures) improves yield .

Q. How can researchers characterize the purity and structural integrity of 3-propan-2-yl-2H-1,2,4-oxadiazol-5-one?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm molecular geometry .

- Spectroscopy : H/C NMR for functional group analysis; IR for carbonyl (C=O) and oxadiazole ring vibrations.

- Chromatography : HPLC with UV detection to assess purity (>95% recommended for biological assays).

Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound, and how are they determined experimentally or computationally?

- Methodology :

- pKa determination : Use the SPARC online tool for theoretical pKa calculations, validated via potentiometric titration .

- Solubility : Shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification.

- Data Insight : Oxadiazolone derivatives often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), critical for in vitro assays .

Advanced Research Questions

Q. How does 3-propan-2-yl-2H-1,2,4-oxadiazol-5-one interact with biological targets such as kynurenine monooxygenase (KMO) in neurotherapeutic applications?

- Methodology :

- In vitro assays : Measure IC values using recombinant KMO enzyme and NADPH consumption assays.

- Structure-activity relationship (SAR) : Modify substituents (e.g., isopropyl group) to assess impact on inhibition potency. Derivatives with electron-withdrawing groups show enhanced activity .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this oxadiazolone derivative?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to predict membrane permeability.

- Limitations : Jaguar software lacks parameterization for oxadiazolone rings; SPARC or Gaussian suites are preferred .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., variable IC values in KMO inhibition)?

- Methodology :

- Comparative analysis : Replicate assays under standardized conditions (e.g., pH, temperature, enzyme lot).

- Data validation : Use orthogonal techniques (e.g., isothermal titration calorimetry) to confirm binding affinities.

- Critical Analysis : Contradictions may arise from differences in assay protocols (e.g., NADPH concentration) or compound degradation during storage. Stability studies (e.g., LC-MS monitoring) are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.